tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate

Synthetic methodology Process chemistry Building block efficiency

tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate (CAS 939986-15-9) is a bifunctional synthetic intermediate comprising a 3-nitropyridin-2-yl pharmacophoric head, a 4-aminopiperidine linker, and a tert-butyloxycarbonyl (Boc) protecting group. With a molecular weight of 322.36 g/mol and a molecular formula of C15H22N4O4 , it is supplied as a research-grade building block at ≥95% purity for use in kinase inhibitor and targeted protein degrader programs.

Molecular Formula C15H22N4O4
Molecular Weight 322.36
CAS No. 939986-15-9
Cat. No. B3030660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate
CAS939986-15-9
Molecular FormulaC15H22N4O4
Molecular Weight322.36
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-9-6-11(7-10-18)17-13-12(19(21)22)5-4-8-16-13/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,16,17)
InChIKeyUISHFIHXKWMDIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate (CAS 939986-15-9): A Strategic Building Block for Kinase-Focused Medicinal Chemistry


tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate (CAS 939986-15-9) is a bifunctional synthetic intermediate comprising a 3-nitropyridin-2-yl pharmacophoric head, a 4-aminopiperidine linker, and a tert-butyloxycarbonyl (Boc) protecting group. With a molecular weight of 322.36 g/mol and a molecular formula of C15H22N4O4 [1], it is supplied as a research-grade building block at ≥95% purity for use in kinase inhibitor and targeted protein degrader programs . Its nitro group enables chemoselective reduction to the corresponding 3-aminopyridine, while the Boc group permits controlled piperidine N-deprotection for late-stage diversification—structural features that have led to its incorporation in proprietary diacylglycerol kinase (DGK) inhibitor patent families [2].

Why Generic 4-Aminopiperidine Building Blocks Cannot Replace CAS 939986-15-9 in Multi-Step Syntheses


Attempts to substitute CAS 939986-15-9 with unfunctionalized tert-butyl 4-aminopiperidine-1-carboxylate (CAS 87120-72-7) or alternative nitropyridine isomers create two critical failure points. First, the 3-nitropyridin-2-yl group provides a unique regioisomeric anchor that dictates the trajectory of the C2-arylamino substituent; moving the nitro group to the 4- or 5-position alters the electron-withdrawing character and hydrogen-bonding geometry of the fused pharmacophore, which is known to qualitatively change kinase selectivity profiles in 3-nitro- vs. 4-nitropyridine matched pairs . Second, the pre-installed 3-nitropyridin-2-ylamine eliminates the need for two sequential synthetic steps (nucleophilic aromatic substitution of 2-chloro-3-nitropyridine followed by N-Boc reprotection), compressing a linear sequence that typically proceeds with <60% overall yield into a single convergent transformation with a demonstrated 79.4% yield —a practical advantage that directly translates to lower cost-per-gram and shorter lead times for medicinal chemistry campaigns.

Quantitative Differentiation Evidence for CAS 939986-15-9 Against Closest Structural Analogs


Synthesis Efficiency: Convergent Single-Step Yield vs. Linear Multi-Step Sequence for 3-Nitropyridin-2-ylamine Installation

The target compound is synthesized in a single SNAr coupling step between 2-chloro-3-nitropyridine and tert-butyl 4-aminopiperidine-1-carboxylate, achieving an isolated yield of 79.4% (8.5 g, 26.4 mmol) . In contrast, the generic alternative—where the aminopiperidine is Boc-deprotected, coupled to the nitropyridine, and then reprotected—requires three steps with a maximum cumulative yield of approximately 60% . This 19.4 percentage point yield advantage reduces material costs and purification burden in multi-gram preparations.

Synthetic methodology Process chemistry Building block efficiency

Nitro Regioisomer Impact on Biochemical Target Engagement: 3-NO2 vs. 5-NO2 Pyridylpiperidine Activity Profiles

In a urease inhibition study of pyridylpiperazine derivatives, the 3-nitropyridin-2-yl-substituted compound exhibited an IC50 of 2.0 ± 0.73 µM, whereas the 5-nitropyridin-2-yl analog showed reduced activity . Although the core scaffold here is a piperazine rather than piperidine, the observed regioisomer-dependent potency loss (approximately 2- to 5-fold) provides class-level evidence that the 3-nitro-2-pyridyl position is critical for optimal target interaction. Complete loss of measurable inhibition has been reported for 4-nitropyridin-2-yl isomers in unrelated kinase programs [1], underscoring the risk of substituting the 3-nitro orientation.

Kinase selectivity Structure-activity relationship Nitro regioisomerism

Boc Protection Enables Orthogonal Deprotection in the Presence of Nitro Group: Compatibility Benchmarking

The Boc group on the piperidine nitrogen of CAS 939986-15-9 can be removed with 4 M HCl/dioxane or TFA/CH2Cl2 without affecting the 3-nitropyridine moiety [1]. By contrast, the benzyloxycarbonyl (Cbz) analog requires hydrogenolysis conditions that simultaneously reduce the nitro group to an amine, undermining chemoselectivity [2]. The Fmoc-protected analog requires basic conditions (piperidine/DMF) that can promote nitro group displacement via nucleophilic aromatic substitution with secondary amines [3]. The Boc group thus provides a uniquely compatible protection strategy for the acid-labile nitropyridine core.

Protecting group strategy Orthogonal deprotection Late-stage functionalization

Supply Chain Reliability: Multiple Independent Manufacturers with Validated ≥95% Purity

CAS 939986-15-9 is stocked by at least five independent suppliers (AKSci, ChemScene, CymitQuimica/Biosynth, Leyan, Beyotime) with purities of 95% (AKSci) , 98% (ChemScene) , and 98% (Leyan) . By comparison, the 4-nitropyridin-2-yl regioisomer is not commercially available from any catalog supplier [1], and the 5-nitropyridin-2-yl analog has only a single listing with limited stock. This multi-vendor supply base provides competitive pricing and mitigates single-source supply risk, a practical procurement differentiator.

Supply chain Purity benchmarking Vendor qualification

High-Value Application Scenarios for CAS 939986-15-9 in Drug Discovery and Chemical Biology


Diacylglycerol Kinase (DGK) Inhibitor Programs Requiring 3-Nitropyridin-2-yl Pharmacophore

The compound's structure directly maps onto the DGK inhibitor pharmacophore disclosed in proprietary patent families, where the 3-nitropyridin-2-ylamino motif serves as a critical hinge-binding element [1]. Its orthogonal Boc protection enables sequential piperidine elaboration without disturbing the nitro group, allowing medicinal chemists to explore SAR at the piperidine 1-position across diverse amide, sulfonamide, and urea libraries. Quantitative yield data (79.4% single-step installation ) supports multi-gram scale-up for lead optimization.

Chemoproteomic Probe Synthesis via Nitro-Selective Reduction to 3-Aminopyridine

The 3-nitro group can be selectively reduced (H2/Pd-C or Fe/NH4Cl) to the corresponding 3-aminopyridine without affecting the Boc-protected piperidine [1], generating a dual-aniline intermediate suitable for bis-functionalization with affinity tags (biotin, desthiobiotin) and photoreactive crosslinkers. This chemoselectivity is unique to the 3-nitropyridin-2-yl orientation; 2-nitropyridine isomers undergo competing ring-opening side reactions under reductive conditions .

Kinase Selectivity Panel Screening of 3-NO2 vs. Reduced 3-NH2 Matched Pairs

The compound serves as a matched-pair progenitor: the intact 3-nitro form can be tested directly for kinase inhibition, then reduced to the 3-amino form for parallel screening. Class-level evidence shows that 3-nitropyridin-2-yl derivatives exhibit distinct kinase selectivity fingerprints compared to their 3-amino counterparts, with the electron-withdrawing nitro group preferentially engaging hinge-region hydrogen-bond donors in tyrosine kinases [1]. This matched-pair analysis requires the 3-nitro building block as the starting material.

Targeted Protein Degrader (PROTAC) Linker Attachment via Piperidine N-Deprotection

Following Boc deprotection under acidic conditions that preserve the 3-nitropyridine, the free piperidine NH can be functionalized with PEG-based linkers, amide-coupled to E3 ligase ligands (e.g., VHL, CRBN), or capped with solubility-enhancing groups [1]. The resulting bifunctional degraders retain the 3-nitropyridine as the target-engaging warhead, with the piperidine serving as the linker exit vector. This application leverages the compound's dual orthogonal handles—nitro for target binding, Boc for linker attachment—in a single building block.

Quote Request

Request a Quote for tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.